molecular formula C3H2Br2F2 B1607821 2,3-Dibromo-3,3-difluoroprop-1-ene CAS No. 677-35-0

2,3-Dibromo-3,3-difluoroprop-1-ene

Cat. No.: B1607821
CAS No.: 677-35-0
M. Wt: 235.85 g/mol
InChI Key: XWOGOZVYKBOSPJ-UHFFFAOYSA-N
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Description

2,3-Dibromo-3,3-difluoroprop-1-ene is a chemical compound with the molecular formula C3H2Br2F2. It is a colorless liquid with a pungent odor and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

2,3-Dibromo-3,3-difluoroprop-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-difluoropropene with bromine gas. This reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

2,3-Dibromo-3,3-difluoroprop-1-ene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include lithium bromide and palladium catalysts . Major products formed from these reactions often include gem-difluorinated organic compounds and other substituted derivatives .

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3,3-difluoroprop-1-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive, making it a suitable candidate for substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Properties

IUPAC Name

2,3-dibromo-3,3-difluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2F2/c1-2(4)3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOGOZVYKBOSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371582
Record name 2,3-dibromo-3,3-difluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677-35-0
Record name 2,3-dibromo-3,3-difluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-3,3-difluoroprop-1-ene
Reactant of Route 2
2,3-Dibromo-3,3-difluoroprop-1-ene
Reactant of Route 3
2,3-Dibromo-3,3-difluoroprop-1-ene
Reactant of Route 4
2,3-Dibromo-3,3-difluoroprop-1-ene
Reactant of Route 5
2,3-Dibromo-3,3-difluoroprop-1-ene
Reactant of Route 6
2,3-Dibromo-3,3-difluoroprop-1-ene

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